Glyburide-d11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

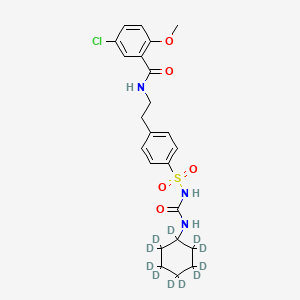

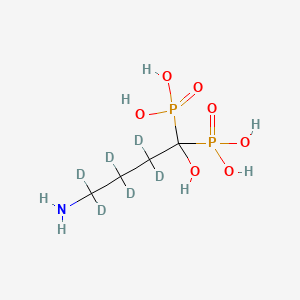

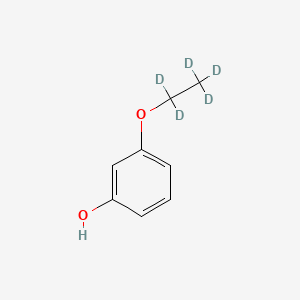

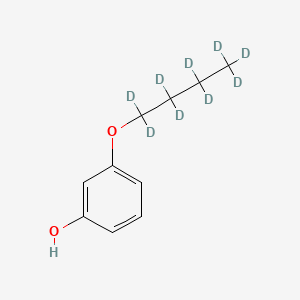

Glyburide-d11 is the deuterium labeled Glibenclamide . It is a specialty product for proteomics research with a molecular formula of C23H17D11ClN3O5S and a molecular weight of 505.07 . It is an orally active ATP-sensitive K+ channel (KATP) inhibitor and can be used for the research of diabetes and obesity .

Molecular Structure Analysis

The molecular formula of Glyburide-d11 is C23H17D11ClN3O5S . The IUPAC name is 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide . The molecular weight is 505.1 g/mol .Chemical Reactions Analysis

Glyburide, from which Glyburide-d11 is derived, has been studied for its interactions with various human recombinant CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) .Physical And Chemical Properties Analysis

The physical and chemical properties of Glyburide-d11 include a molecular weight of 505.1 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .Wissenschaftliche Forschungsanwendungen

Diabetes Mellitus Type 2 Treatment

Glyburide-d11: is primarily used in the treatment of Type 2 diabetes mellitus . It functions as a sulfonylurea oral hypoglycemic agent, which helps to control blood sugar levels by stimulating insulin secretion from the pancreatic beta cells .

Drug Formulation and Solubility Enhancement

Studies have shown that complexation with hydroxybutenyl-β-cyclodextrin (HBenBCD) can significantly enhance the solubility and dissolution rate of glyburide, which is crucial for improving its bioavailability . This application is vital for developing more effective oral diabetic medications.

Drug Delivery Systems

Glyburide has been incorporated into various drug delivery systems to improve therapeutic outcomes. For instance, dendrimer-based drug delivery systems have been explored for their potential to release drugs like glyburide in response to specific stimuli .

Clinical Trials for Stroke Treatment

Glyburide-d11 has been investigated in clinical trials for its potential to reduce brain edema in patients who have suffered a large anterior circulation ischemic stroke. The Glyburide Advantage in Malignant Edema and Stroke (GAMES-RP) Trial is one such study that explores this application .

Bioavailability Studies

Bioavailability studies are crucial for understanding how well a drug is absorbed when administered. Glyburide’s poor aqueous solubility poses challenges for its oral bioavailability, leading to research on methods to enhance its absorption and therapeutic efficacy .

Pharmacological Research

In pharmacology, glyburide-d11 is used to study the drug’s mechanism of action, interactions, and effects on various biological pathways. It serves as a model compound for understanding the pharmacodynamics and pharmacokinetics of sulfonylurea drugs .

Wirkmechanismus

Target of Action

Glyburide-d11, also known as Glibenclamide-d11, is a deuterium-labeled form of Glibenclamide . The primary targets of Glyburide-d11 are the ATP-sensitive potassium channels (KATP) on beta cells . These channels play a crucial role in insulin secretion . Glyburide-d11 also inhibits P-glycoprotein and the cystic fibrosis transmembrane conductance regulator protein (CFTR) .

Mode of Action

Glyburide-d11 stimulates insulin secretion by closing the ATP-sensitive potassium channels on beta cells . This action raises intracellular potassium and calcium ion concentrations . By directly binding and blocking the SUR1 subunits of KATP, Glyburide-d11 inhibits the CFTR .

Biochemical Pathways

The closure of ATP-sensitive potassium channels on beta cells leads to depolarization of the cell membrane, which triggers the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, promoting insulin secretion . Glyburide-d11 also interferes with mitochondrial bioenergetics by inducing changes in membrane ion permeability .

Pharmacokinetics

The pharmacokinetics of Glyburide-d11 is similar to that of its non-labeled counterpart, Glyburide . It is orally active and has a long duration of action . The drug is evenly eliminated between the biliary and renal routes . The biological half-life of Glyburide is not significantly correlated with renal function in subjects with creatinine clearances of 30 ml/minute/1.7 m^2 or more .

Result of Action

The primary result of Glyburide-d11’s action is the stimulation of insulin secretion, which helps to control blood glucose levels in patients with type 2 diabetes mellitus . Additionally, Glyburide-d11 has been found to enhance the anti-inflammatory response and synergize with retinoic acid to promote wound healing .

Action Environment

The action of Glyburide-d11 can be influenced by various environmental factors. For instance, it has been used in environmental analysis to monitor the presence of glyburide in water supplies and assess its environmental impact . Furthermore, chronic stress has been found to lead to comorbidity of depressive-like behavior and insulin resistance, possibly through long-term mild inflammation . In such cases, Glyburide-d11 could potentially play a role in managing these conditions .

Safety and Hazards

Glyburide, from which Glyburide-d11 is derived, has been associated with hypoglycemia and weight gain as the most frequently encountered adverse effects . It’s important to screen patients for contraindications and potential risks associated with glyburide, such as renal impairment or a history of hypoglycemia .

Zukünftige Richtungen

Glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNLBTZKUZBEKO-ICMLHTDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189985-02-1 |

Source

|

| Record name | 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What analytical technique is suitable for studying hypoglycemic drugs like Glyburide-d11?

A1: The provided research abstract explicitly mentions that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a suitable technique for analyzing hypoglycemic drugs. [] This technique allows for the separation, identification, and quantification of different compounds in a mixture, making it valuable for studying drug metabolism and pharmacokinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)